molecular formula C22H18N2O4 B7747830 2-methylpropyl 4-[[cyano-(1,3-dioxoinden-2-ylidene)methyl]amino]benzoate

2-methylpropyl 4-[[cyano-(1,3-dioxoinden-2-ylidene)methyl]amino]benzoate

Cat. No.: B7747830
M. Wt: 374.4 g/mol
InChI Key: IZCLFTLIDKMGEZ-UHFFFAOYSA-N
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Description

2-methylpropyl 4-[[cyano-(1,3-dioxoinden-2-ylidene)methyl]amino]benzoate is a complex organic compound that features a cyano group, an indene moiety, and a benzoate ester

Properties

IUPAC Name

2-methylpropyl 4-[[cyano-(1,3-dioxoinden-2-ylidene)methyl]amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O4/c1-13(2)12-28-22(27)14-7-9-15(10-8-14)24-18(11-23)19-20(25)16-5-3-4-6-17(16)21(19)26/h3-10,13,24H,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZCLFTLIDKMGEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC(=O)C1=CC=C(C=C1)NC(=C2C(=O)C3=CC=CC=C3C2=O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)COC(=O)C1=CC=C(C=C1)NC(=C2C(=O)C3=CC=CC=C3C2=O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methylpropyl 4-[[cyano-(1,3-dioxoinden-2-ylidene)methyl]amino]benzoate typically involves the reaction of 4-aminobenzoic acid derivatives with cyanoacetylated indene compounds. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as triethylamine. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and higher yields. The use of automated reactors and advanced purification techniques like chromatography can also enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-methylpropyl 4-[[cyano-(1,3-dioxoinden-2-ylidene)methyl]amino]benzoate can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the cyano group.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .

Scientific Research Applications

2-methylpropyl 4-[[cyano-(1,3-dioxoinden-2-ylidene)methyl]amino]benzoate has several scientific research applications:

Mechanism of Action

The mechanism by which 2-methylpropyl 4-[[cyano-(1,3-dioxoinden-2-ylidene)methyl]amino]benzoate exerts its effects involves interactions with various molecular targets. The cyano group can participate in hydrogen bonding and electrostatic interactions, while the indene moiety can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its structure provides a versatile platform for the development of new compounds with tailored properties .

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